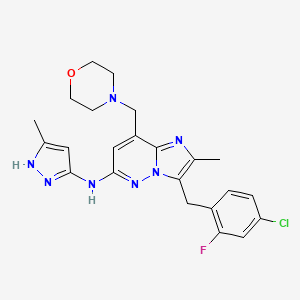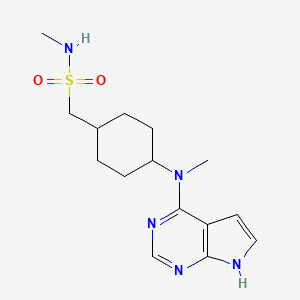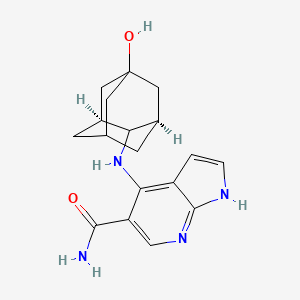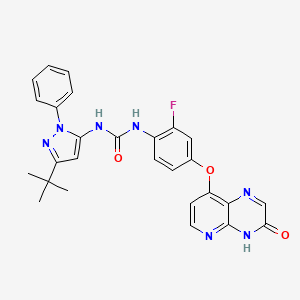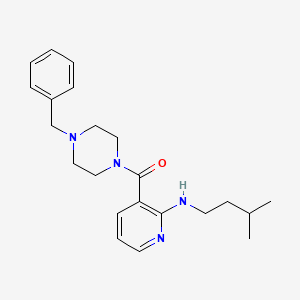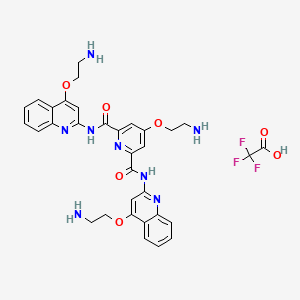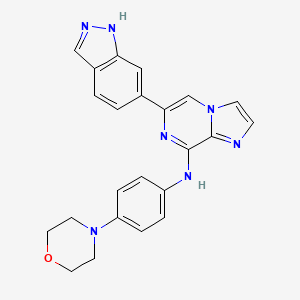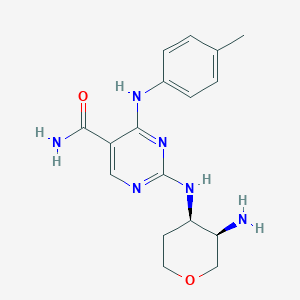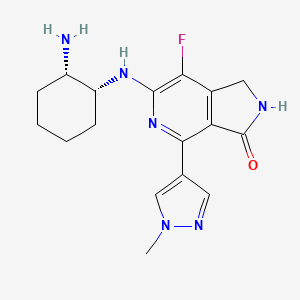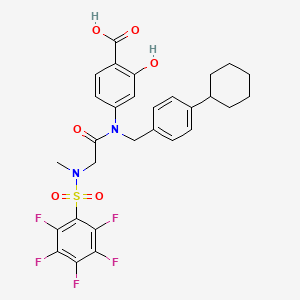
BP-1-102
Descripción general
Descripción
BP-1-102 es un inhibidor de molécula pequeña que se dirige específicamente a la proteína transductora de señales y activadora de la transcripción 3 (STAT3). STAT3 es un factor de transcripción que juega un papel crucial en varios procesos celulares, incluyendo el crecimiento celular, la supervivencia y la diferenciación. This compound es conocido por su capacidad de inhibir la fosforilación y activación de STAT3, lo que lo convierte en una herramienta valiosa en la investigación y terapia del cáncer .
Aplicaciones Científicas De Investigación
BP-1-102 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Mecanismo De Acción
BP-1-102 ejerce sus efectos uniéndose al dominio SH2 de STAT3, evitando así su fosforilación y posterior activación. Esta inhibición interrumpe la vía de señalización STAT3, lo que lleva a la supresión de los genes diana aguas abajo involucrados en la proliferación celular, la supervivencia y la angiogénesis. Los objetivos moleculares y las vías involucradas incluyen la inhibición de la dimerización de STAT3 y el bloqueo de la unión de STAT3 al ADN .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
BP-1-102 se sintetiza a través de un proceso químico de varios pasos. La síntesis implica la preparación de intermedios clave, seguida de su acoplamiento y posteriores modificaciones de los grupos funcionales. Las condiciones de reacción suelen incluir el uso de solventes orgánicos, catalizadores y ajustes específicos de temperatura y presión para garantizar las transformaciones químicas deseadas .
Métodos de Producción Industrial
Si bien los métodos de producción industrial detallados para this compound no se publican ampliamente, el compuesto generalmente se produce en laboratorios de investigación utilizando técnicas estándar de síntesis orgánica. La escalabilidad del proceso de síntesis permite la producción de this compound en cantidades suficientes para estudios de investigación y preclínicos .
Análisis De Reacciones Químicas
Tipos de Reacciones
BP-1-102 sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: this compound se puede reducir para formar derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales específicos se reemplazan por otros grupos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones de reacción varían según la transformación deseada, pero generalmente implican temperaturas controladas, solventes y catalizadores .
Productos Mayores
Los productos principales formados a partir de las reacciones de this compound dependen de las condiciones de reacción específicas y de los reactivos utilizados. Estos productos incluyen varios derivados de this compound con grupos funcionales modificados .
Comparación Con Compuestos Similares
BP-1-102 es único en su alta especificidad y potencia como inhibidor de STAT3. Los compuestos similares incluyen:
Stattic: Otro inhibidor de molécula pequeña de STAT3 que interactúa con el dominio SH2.
SH-4-54: Un compuesto que inhibe STAT3 uniéndose al dominio SH2.
S3I-201: Un inhibidor de STAT3 que interrumpe la dimerización de STAT3.
This compound destaca por su mayor afinidad por el dominio SH2 de STAT3 y su efectividad en la interrupción de la señalización de STAT3 en varias líneas celulares cancerosas .
Propiedades
IUPAC Name |
4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F5N2O6S/c1-35(43(41,42)28-26(33)24(31)23(30)25(32)27(28)34)15-22(38)36(19-11-12-20(29(39)40)21(37)13-19)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h7-13,17,37H,2-6,14-15H2,1H3,(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVSFFVDMUSXSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC(=C(C=C3)C(=O)O)O)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F5N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334493-07-0 | |
| Record name | BP-1-102 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary molecular target of BP-1-102?
A1: this compound specifically targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein. [, , , , , , , , ] It directly interacts with the Src homology 2 (SH2) domain of STAT3, a region crucial for STAT3 dimerization and subsequent activation. [, , , , ]
Q2: How does this compound binding to STAT3 affect its function?
A2: this compound binding to the SH2 domain of STAT3 effectively disrupts STAT3 dimerization. [, , , , ] This, in turn, prevents STAT3 from binding to DNA and activating the transcription of its target genes. [, , , , ]
Q3: What are the downstream consequences of this compound-mediated STAT3 inhibition?
A3: this compound-mediated STAT3 inhibition leads to the downregulation of several STAT3-regulated genes involved in cell survival, proliferation, angiogenesis, and drug resistance. [, , , , , ] Some of these genes include c-Myc, Cyclin D1, Bcl-xL, Survivin, and VEGF. [, , , ] This downregulation ultimately induces apoptosis in tumor cells characterized by aberrant STAT3 activity. [, , , , , ]
Q4: How does this compound impact cellular processes beyond direct STAT3 inhibition?
A4: Beyond direct effects on STAT3, this compound treatment has been linked to:
- Modulation of other signaling pathways: Studies suggest that this compound can indirectly affect other signaling pathways like JAK2/STAT3/c-Myc, MAPK, and NF-κB. [, , , , ] The exact mechanisms of these interactions require further investigation.
- Impact on the tumor microenvironment: this compound can alter the tumor microenvironment by reducing the release of pro-inflammatory cytokines and chemokines. [] This modulation contributes to its antitumor effects.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C31H27F5N2O5S, and its molecular weight is 634.63 g/mol.
Q6: What is known about the structure-activity relationship (SAR) of this compound and its analogs?
A6: Research on this compound analogs has revealed critical structural features influencing its activity and potency. [, ] For example:
- Hydrophobic Interactions: The pentafluorophenyl and cyclohexylbenzene moieties contribute significantly to binding affinity with the STAT3 SH2 domain through hydrophobic interactions. [] Modifications to these hydrophobic fragments often lead to decreased potency. [, , ]
- Linker Region: Variations in the linker region connecting the key pharmacophores can impact both potency and pharmacokinetic properties. [, ] For instance, replacing the original linker with alanine or proline resulted in analogs with improved inhibitory activity. []
Q7: Are there any promising this compound analogs with improved properties?
A7: Several this compound analogs have shown enhanced characteristics:
- Increased Potency: Analogs like H012, H070, H072, H098, H127, H142, H145, H152, and H155 have demonstrated significantly improved potency in inhibiting STAT3 DNA-binding activity compared to this compound. []
- Enhanced Permeability: Analog H058 exhibited better permeability in Caco-2 cell models compared to this compound, suggesting potential for improved bioavailability. []
Q8: What are the limitations of current this compound analogs?
A8: While some analogs show improved potency or permeability, challenges remain:
- Metabolic Stability: Analogs with alanine linkers, like H048 and H058, demonstrated low microsomal stability, potentially due to labile methyl groups. [] This instability could hinder their in vivo efficacy.
- Selectivity: Although this compound and its analogs generally exhibit selectivity for STAT3 over other STAT family members like STAT1 and STAT5, the degree of selectivity varies among analogs and requires further optimization. [, ]
Q9: What cancer types have shown sensitivity to this compound in preclinical studies?
A9: Preclinical studies have demonstrated the efficacy of this compound in various cancer models, including:
- Hematological Malignancies: Multiple myeloma, Waldenström macroglobulinemia, and T-cell acute lymphoblastic leukemia cell lines have shown sensitivity to this compound. [, , ]
- Solid Tumors: this compound has exhibited antitumor effects in preclinical models of breast cancer, lung cancer, gastric cancer, and glioma. [, , , , , , , ]
Q10: What in vivo models have been used to study this compound?
A10: The efficacy of this compound has been investigated in several in vivo models, including:
- Xenograft Models: this compound has shown promising results in inhibiting tumor growth in xenograft models of human breast cancer and lung cancer. [, , , ]
- Syngeneic Models: Studies utilizing mouse models of intracranial aneurysms and renal interstitial fibrosis have also demonstrated the therapeutic potential of this compound. [, ]
Q11: Has this compound been tested in clinical trials?
A11: While preclinical data for this compound appears promising, it's important to note that, to date, it has not yet progressed to clinical trials.
Q12: What are the potential limitations and challenges associated with this compound?
A12: Despite its promise, there are challenges in developing this compound as a therapeutic agent:
- Off-target Effects: Recent studies using thermal shift assays and mass spectrometry suggest that this compound, along with other STAT3 inhibitors like Stattic, might act as nonspecific alkylating agents. [] This finding highlights the importance of further research to confirm these interactions and assess potential off-target effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


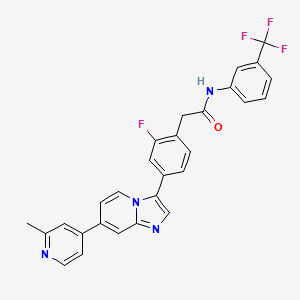
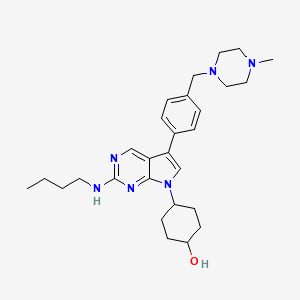
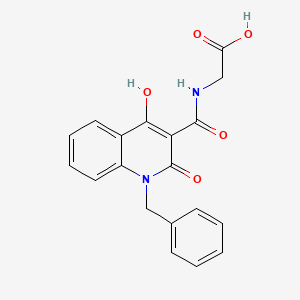
![N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide](/img/structure/B612035.png)

